

# 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine chemical structure

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## Compound of Interest

**Compound Name:** 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine

**Cat. No.:** B066120

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An In-depth Technical Guide to **4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine**: A Privileged Scaffold in Modern Drug Discovery

## Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity, providing a robust foundation for drug discovery campaigns. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a quintessential example of such a scaffold. Its structural resemblance to endogenous purines and its capacity for critical hydrogen bonding interactions have cemented its role, particularly in the competitive field of kinase inhibition.

This technical guide focuses on a key derivative of this family: **4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine**. This compound is not merely another entry in a chemical catalog; it is a strategic building block, engineered with functional handles that empower chemists to explore vast chemical spaces. The chlorine atom at the C4 position serves as a versatile reactive site for introducing molecular diversity, while the methyl group at C6 provides a subtle yet crucial modulator for selectivity and physicochemical properties.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's structural characteristics, its mechanistic role in biological

systems, detailed synthetic and derivatization protocols, and its application in contemporary drug discovery, all grounded in established scientific principles.

## Chapter 1: Core Molecular Profile and Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. **4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine** is a heterocyclic compound featuring a fused pyrrole and pyridine ring system. This fusion creates a unique electronic architecture that is central to its utility.

The pyrrole ring's NH group acts as a hydrogen bond donor, while the pyridine ring's nitrogen atom is a hydrogen bond acceptor.<sup>[1][2]</sup> This duality is critical for its biological activity, particularly in mimicking the adenine portion of ATP to bind with kinase enzymes.<sup>[1]</sup> The electron-withdrawing nature of the pyridine nitrogen also influences the reactivity of the entire bicyclic system. The substituents at the C4 and C6 positions further refine these properties:

- 4-Chloro Group: This is the molecule's primary reactive center. The chlorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr), providing a straightforward and reliable method for introducing a wide array of functional groups.
- 6-Methyl Group: This group influences the molecule's lipophilicity and can engage in beneficial van der Waals interactions within target protein binding pockets, often enhancing potency and selectivity.

## Physicochemical and Spectroscopic Data Summary

Property	Value	Source
IUPAC Name	4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine	-
Synonyms	4-Chloro-6-methyl-7-azaindole	-
CAS Number	171879-99-5	
Molecular Formula	C <sub>8</sub> H <sub>7</sub> CIN <sub>2</sub>	
Molecular Weight	166.61 g/mol	
Appearance	Expected to be an off-white to pale yellow solid	General knowledge
Solubility	Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents	General knowledge
Storage	Store at 2-8°C under an inert atmosphere	

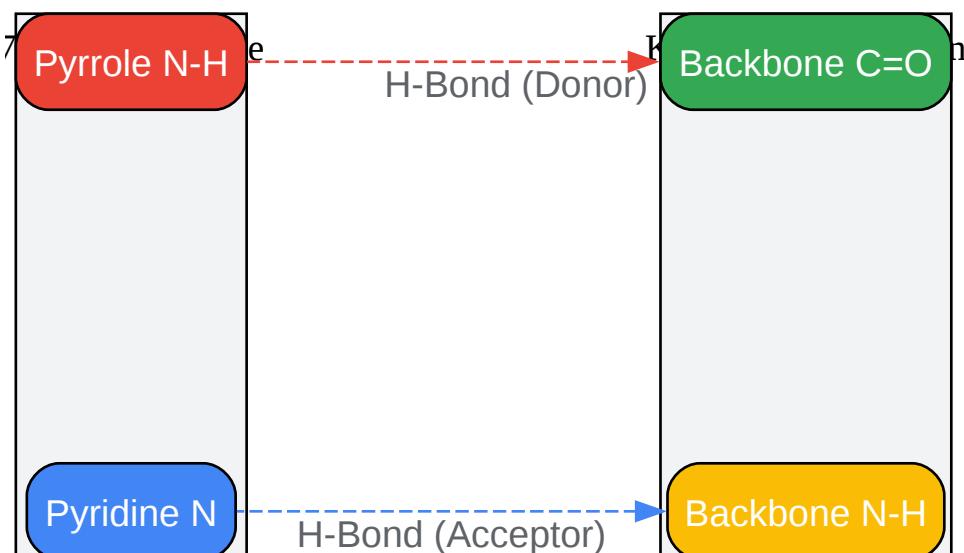
Note: Detailed experimental data such as melting point and specific NMR/IR spectra are often proprietary to suppliers or found within specific patent literature. The provided data is based on available public information and chemical principles.

## Chapter 2: The 7-Azaindole Scaffold: A Mechanistic View of Kinase Inhibition

The 7-azaindole core is widely recognized as a "kinase privileged fragment," a testament to its remarkable success in the design of kinase inhibitors.[\[1\]](#)[\[2\]](#) Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.

Most small-molecule kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site and blocking the access of ATP.[\[1\]](#)[\[2\]](#) The 7-azaindole scaffold is an exceptional "hinge-binder" because it effectively mimics the hydrogen bonding pattern of

adenine. As illustrated below, the pyrrole N-H (donor) and the pyridine N1 (acceptor) form two crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme.<sup>[1]</sup> This bidentate interaction provides a strong anchor for the inhibitor, leading to high-affinity binding.



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Caption: Hinge-binding interaction of the 7-azaindole scaffold.

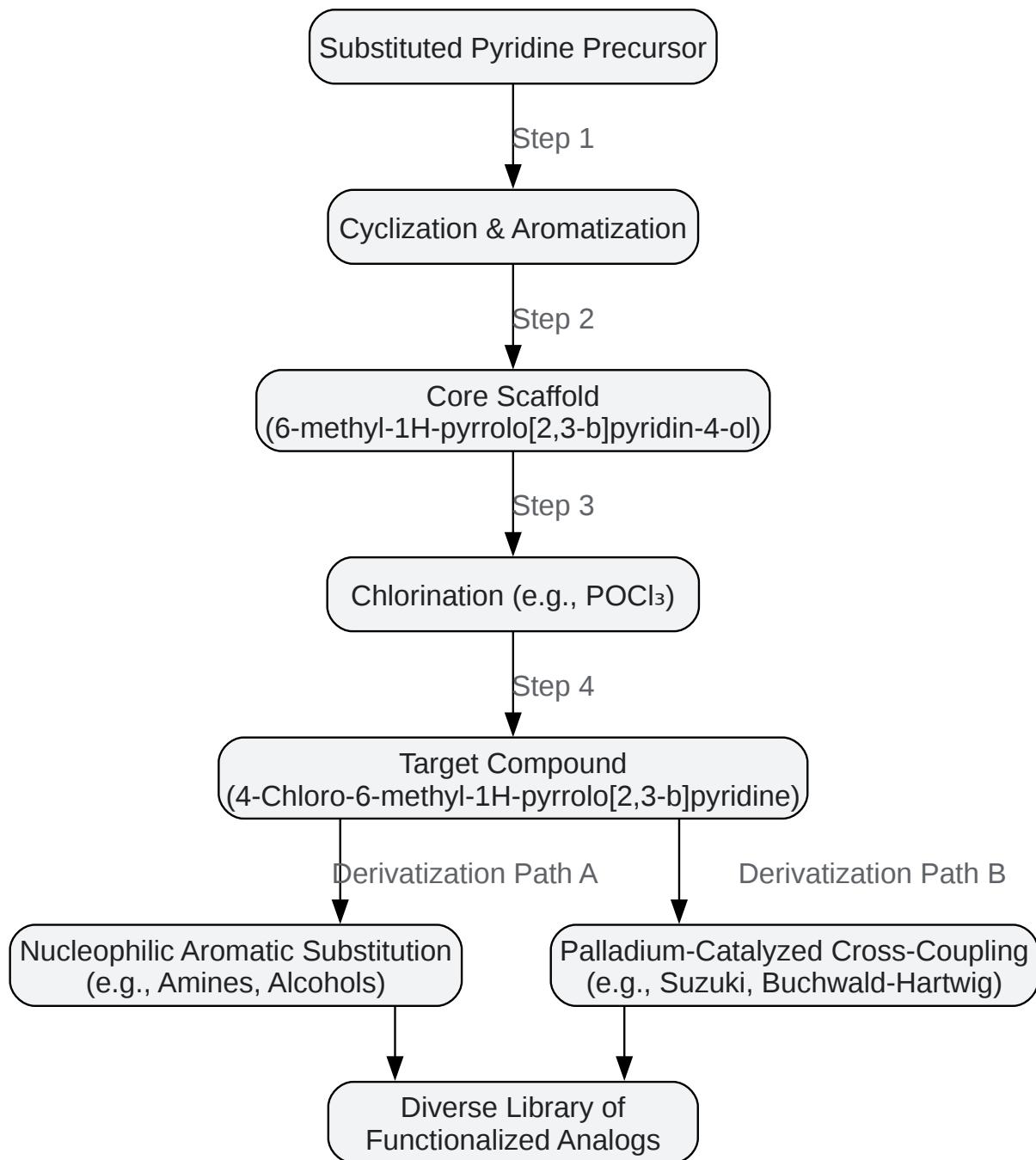
This foundational binding mode is the primary reason for the scaffold's broad utility. By attaching various substituents to other positions of the 7-azaindole ring, medicinal chemists can target adjacent hydrophobic pockets and solvent-exposed regions, thereby engineering inhibitors with high potency and selectivity for specific kinases.<sup>[3]</sup>

## Chapter 3: Synthetic Pathways and Key Functionalization Protocols

The value of a chemical building block is directly tied to the reliability and versatility of its synthesis and subsequent reactions. **4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine** is accessible through multi-step synthetic sequences, and its C4-chloro group is primed for derivatization.

### Illustrative Synthetic Workflow

The synthesis of substituted 7-azaindoles often involves the construction of the bicyclic core from acyclic or pyridine-based precursors, followed by functional group interconversions. The workflow below outlines a conceptual pathway for synthesizing and functionalizing the target compound.



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Caption: General synthetic and derivatization workflow.

## Experimental Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

This is the most critical reaction for this building block. The electron-withdrawing effect of the fused pyridine ring sufficiently activates the C4 position for substitution by a wide range of nucleophiles.

Objective: To demonstrate the displacement of the C4-chloride with a representative amine nucleophile.

Causality: This reaction is chosen for its reliability, broad substrate scope, and operational simplicity. The reaction typically proceeds under thermal or microwave conditions, often with a base to neutralize the HCl byproduct. The choice of a polar aprotic solvent like NMP or DMSO facilitates the formation of the charged Meisenheimer intermediate.

Step-by-Step Methodology:

- Reagent Preparation: In a clean, dry microwave vial, combine **4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine** (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and a non-nucleophilic organic base such as diisopropylethylamine (DIPEA, 2.0 eq.).
- Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.1-0.5 M.
- Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 150-200 °C for 30-90 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.

- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Self-Validation: The identity and purity of the final product should be confirmed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct structure has been formed and is free of significant impurities.

## Experimental Protocol 2: Palladium-Catalyzed Cross-Coupling

While direct cross-coupling on the C4-Cl bond is feasible, related 7-azaindole intermediates are often functionalized using powerful palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings.<sup>[4]</sup> For instance, a 2-iodo-4-chloro-pyrrolopyridine intermediate allows for chemoselective coupling. A Suzuki reaction can be performed at the more reactive C-I bond, followed by a Buchwald-Hartwig amination at the C-Cl bond.<sup>[4]</sup> This sequential approach enables the construction of highly complex molecules.

Objective: To outline a representative Suzuki-Miyaura coupling on a related halo-azaindole intermediate.

Causality: This method is chosen for its exceptional ability to form carbon-carbon bonds, linking the azaindole core to a diverse range of aryl or heteroaryl groups. The choice of palladium catalyst and ligand is critical and must be optimized to avoid side reactions like dehalogenation.  
<sup>[4]</sup>

Step-by-Step Methodology:

- Inert Atmosphere: To a flame-dried round-bottom flask, add the halo-azaindole substrate (e.g., an iodo- or bromo-derivative, 1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), and a base such as potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) (2.0-3.0 eq.).
- Catalyst Addition: Add the palladium catalyst, for example,  $\text{Pd}(\text{PPh}_3)_4$  (tetrakis(triphenylphosphine)palladium(0), 0.05 eq.), under a stream of nitrogen or argon.

- Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
- Reaction Conditions: Heat the mixture to reflux (80-100 °C) and stir under an inert atmosphere for 2-16 hours, monitoring by TLC or LC-MS.
- Work-up & Purification: After cooling, dilute the reaction with an organic solvent, wash with water, and dry the organic phase. After concentration, purify the product via column chromatography.

## Chapter 4: Applications in Drug Discovery Programs

The true measure of a scaffold's utility is its tangible impact on drug discovery. Derivatives of the 7-azaindole core, and specifically those enabled by intermediates like **4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine**, have shown potent activity against a range of important disease targets.

- Kinase Inhibition: This is the most prominent application. The scaffold has been incorporated into inhibitors targeting a vast number of kinases, including B-RAF, PI3K, and JAK.[1][5][6] The FDA-approved melanoma drug Vemurafenib, which is built upon a 7-azaindole core, stands as a landmark achievement for this scaffold.[2][7]
- Phosphodiesterase (PDE) Inhibition: The 1H-pyrrolo[2,3-b]pyridine ring system has also been identified as a novel scaffold for potent and selective PDE4B inhibitors, which have therapeutic potential in treating inflammatory and psychiatric disorders.[8]

## Structure-Activity Relationship (SAR) Insights

The derivatization of the 4-chloro position is a cornerstone of SAR exploration. By synthesizing a library of analogs with different substituents at C4, researchers can systematically probe the binding pocket of a target enzyme.

- Small aliphatic amines can explore small, defined pockets.
- Larger aromatic or heteroaromatic groups can form additional hydrophobic or pi-stacking interactions.

- Groups with hydrogen bond donors/acceptors can engage with specific amino acid residues to enhance potency and selectivity.

The 6-methyl group, while less commonly modified, serves as a fixed probe of a lipophilic pocket and can help orient the molecule for optimal binding.

Target Class	Representative Scaffold	Biological Activity (Example)	Reference
Serine/Threonine Kinases	7-Azaindole	Vemurafenib (B-RAF V600E inhibitor)	[1][2][7]
Lipid Kinases	7-Azaindole	Potent PI3K inhibitors (subnanomolar IC <sub>50</sub> )	[5]
Tyrosine Kinases	1H-Pyrrolo[2,3-b]pyridine	JAK1-selective inhibitors	[6]
Phosphodiesterases	1H-Pyrrolo[2,3-b]pyridine	PDE4B inhibitors (IC <sub>50</sub> = 0.1-1.0 μM)	[8]

## Chapter 5: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine** is essential for laboratory safety.

- Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][10]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]
- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[9][12] Storage at 2-8°C under an inert gas is recommended to ensure long-term stability.

- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

## Conclusion and Future Outlook

**4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine** is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its strategic design, combining the privileged 7-azaindole core with a reactive chlorine handle, provides an efficient and logical pathway to novel and diverse molecular architectures. Its proven success as a hinge-binding element in kinase inhibitors has already led to life-saving medicines, and its potential is far from exhausted.

Future research will likely focus on leveraging this scaffold to design inhibitors with novel binding modes (e.g., allosteric inhibitors), to develop covalent inhibitors by replacing the chloro group with a suitable warhead, and to explore its utility against other important target classes beyond kinases. As our understanding of disease biology deepens, the demand for well-designed, synthetically tractable building blocks like **4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine** will only continue to grow.

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